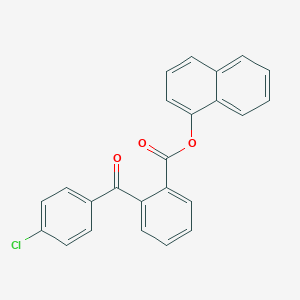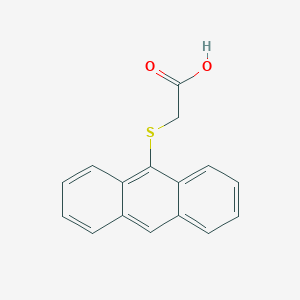
(9-Anthrylsulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Anthrylsulfanyl)acetic acid, also known as ASA, is an organic compound with a molecular formula C15H12O2S. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. ASA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. ASA has been of great interest to researchers due to its unique chemical properties and potential applications in various fields.
作用機序
(9-Anthrylsulfanyl)acetic acid has been found to have a unique mechanism of action. (9-Anthrylsulfanyl)acetic acid has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting the activity of COX enzymes, (9-Anthrylsulfanyl)acetic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
(9-Anthrylsulfanyl)acetic acid has been found to have various biochemical and physiological effects. (9-Anthrylsulfanyl)acetic acid has been found to reduce inflammation and pain in animal models. (9-Anthrylsulfanyl)acetic acid has also been found to have antitumor activity in animal models. (9-Anthrylsulfanyl)acetic acid has also been found to have antioxidant activity, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
(9-Anthrylsulfanyl)acetic acid has several advantages for use in lab experiments. (9-Anthrylsulfanyl)acetic acid is readily available and relatively inexpensive. (9-Anthrylsulfanyl)acetic acid is also stable under normal laboratory conditions. However, (9-Anthrylsulfanyl)acetic acid has some limitations for use in lab experiments. (9-Anthrylsulfanyl)acetic acid is insoluble in water, which can make it difficult to work with in aqueous solutions. (9-Anthrylsulfanyl)acetic acid is also sensitive to light, which can lead to degradation of the compound over time.
将来の方向性
There are several future directions for research on (9-Anthrylsulfanyl)acetic acid. One potential direction is the development of new synthesis methods for (9-Anthrylsulfanyl)acetic acid. New synthesis methods could lead to more efficient and cost-effective production of (9-Anthrylsulfanyl)acetic acid. Another potential direction is the study of the potential use of (9-Anthrylsulfanyl)acetic acid in the field of medicine. (9-Anthrylsulfanyl)acetic acid has been found to have anti-inflammatory and antitumor activity, which could make it a potential candidate for the development of new drugs. Another potential direction is the study of the potential use of (9-Anthrylsulfanyl)acetic acid in the field of photovoltaics. (9-Anthrylsulfanyl)acetic acid has been found to have good electron donor properties, which could make it a potential candidate for use in organic solar cells.
合成法
(9-Anthrylsulfanyl)acetic acid can be synthesized by the reaction of anthracene with thionyl chloride, followed by treatment with sodium sulfide. The resulting product is then treated with acetic anhydride to obtain (9-Anthrylsulfanyl)acetic acid. This synthesis method has been widely used in the production of (9-Anthrylsulfanyl)acetic acid for research purposes.
科学的研究の応用
(9-Anthrylsulfanyl)acetic acid has been extensively studied for its potential applications in various fields. In the field of organic synthesis, (9-Anthrylsulfanyl)acetic acid has been used as a starting material for the synthesis of other compounds. (9-Anthrylsulfanyl)acetic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
(9-Anthrylsulfanyl)acetic acid has also been studied for its potential use in the field of photovoltaics. (9-Anthrylsulfanyl)acetic acid has been found to have good electron donor properties, which make it a potential candidate for use in organic solar cells. (9-Anthrylsulfanyl)acetic acid has also been studied for its potential use in the field of optoelectronics. (9-Anthrylsulfanyl)acetic acid has been found to have good fluorescence properties, which make it a potential candidate for use in organic light-emitting diodes (OLEDs).
特性
分子式 |
C16H12O2S |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
2-anthracen-9-ylsulfanylacetic acid |
InChI |
InChI=1S/C16H12O2S/c17-15(18)10-19-16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2,(H,17,18) |
InChIキー |
HJDCPALGGGFNOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
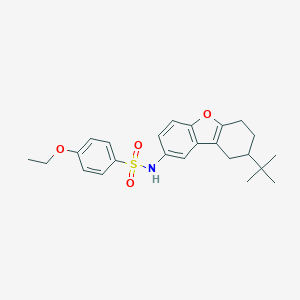
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
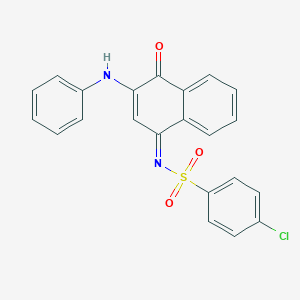
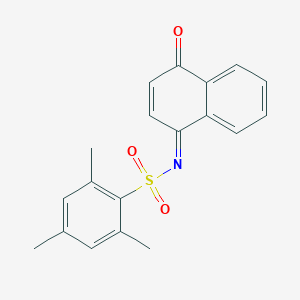
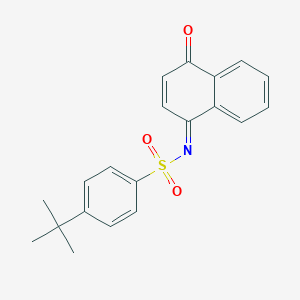
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
